molecular formula C8H14O2 B087194 gamma-Octalactone CAS No. 104-50-7

gamma-Octalactone

Cat. No. B087194
CAS RN: 104-50-7
M. Wt: 142.2 g/mol
InChI Key: IPBFYZQJXZJBFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of gamma-Octalactone and its derivatives involves various chemical processes. For instance, stable isotope dilution assays have been developed for gamma-Octalactone in Australian wines, showcasing its significant presence and the methods to quantify it accurately (Cooke et al., 2009). Another study identified a precursor of beta-methyl-gamma-Octalactone in the wood of Sessile oak, contributing to our understanding of its natural synthesis (Masson et al., 2000).

Molecular Structure Analysis

The molecular structure of gamma-Octalactone and its derivatives, such as beta-methyl-gamma-Octalactone, has been elucidated through techniques like HRFAB-MS, NMR, LCMS, and chiral analysis. These studies provide insight into the stereochemistry and physical properties of gamma-Octalactone (Masson et al., 2000).

Chemical Reactions and Properties

Research has also focused on the chemical reactions and properties of gamma-Octalactone. Techniques like photooxygenation followed by dehydration have been used to synthesize gamma-spiroketal gamma-lactones, demonstrating the compound's versatility in chemical reactions (Pavlakos et al., 2009).

Physical Properties Analysis

The physical properties of gamma-Octalactone, including its aroma detection thresholds and enantiomeric distributions, have been studied in Australian red wine. This research highlights the importance of gamma-Octalactone's sensory attributes and its impact on wine flavor (Cooke et al., 2009).

Scientific Research Applications

  • Wine Flavor Analysis : Gamma-Octalactone is significant in the flavor analysis of Australian wines. It is the most common lactone observed in several white and red wines, contributing to their distinctive flavors (Cooke et al., 2009).

  • Animal Nutrition and Health : The compound has been studied for its impact on the content of chemical elements in the muscles and liver of broiler chickens. It shows potential in improving the nutritional profile of poultry (Kurilkina et al., 2022).

  • Insect Behavior : Gamma-Octalactone plays a role in insect behavior, particularly in oviposition site-selection by Bactrocera dorsalis. It triggers an innate response in these flies, indicating its potential in pest control strategies (Damodaram et al., 2014).

  • Food and Beverage Flavoring : The compound is used in enhancing flavors in various food and beverage products. Its role in creating distinctive flavors in malt whisky, for instance, has been recognized (Wanikawa et al., 2000).

  • Biotechnological Production : Research on the biotechnological production of gamma-Octalactone, such as through yeast transformation of ricinoleic acid, highlights its potential in sustainable flavor compound manufacturing (Rong et al., 2017).

  • Chemical Analysis Methods : The development of stable isotope dilution assays for gamma-Octalactone enhances the accuracy and precision of flavor compound analysis in various products (Hislop et al., 2004).

Safety And Hazards

Gamma-Octalactone may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause irritation to the respiratory tract, skin, and eyes . Good personal hygiene practices should be used when handling this compound .

properties

IUPAC Name

5-butyloxolan-2-one
Source PubChem
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InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFYZQJXZJBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047609
Record name 4-Hydroxyoctanoic acid lactone
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Molecular Weight

142.20 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour
Record name 2(3H)-Furanone, 5-butyldihydro-
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Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-Butyl-gamma-butyrolactone
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Solubility

slightly, soluble in alcohol and slightly soluble in water
Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.970-0.980
Record name gamma-Octalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

gamma-Octalactone

CAS RN

104-50-7
Record name γ-Octalactone
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Record name gamma-Octalactone
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Record name 4-Octanolide
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Record name 4-Hydroxyoctanoic acid lactone
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Record name Octan-4-olide
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Record name .GAMMA.-OCTALACTONE
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Record name 4-Butyl-gamma-butyrolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
GK Duskaev, OV Kvan, SG Rakhmatullin - Veterinary World, 2020 - ncbi.nlm.nih.gov
… Therefore, the aim of this study was to assess the ability of gamma-octalactone, isolated from Eucalyptus viminalis extract, to inhibit various LuxI/LuxR quorum-sensing (QS) systems in …
Number of citations: 14 www.ncbi.nlm.nih.gov
KI Otsuka, K Sato, T Yamashita - 1980 - pascal-francis.inist.fr
STRUCTURE OF A PRECURSOR OF BETA -METHYL-GAMMA -OCTALACTONE, AN AGING FLAVOR COMPOUND OF DISTILLED LIQUORS … STRUCTURE OF A …
Number of citations: 39 pascal-francis.inist.fr
CNB RC, KA van Leeuwen, DL Capone… - Journal of Agricultural …, 2009 - europepmc.org
… The individual enantiomers of gamma-octalactone (1), gamma-… The enantiomeric distribution of gamma-octalactone (1) and … The same was true for gamma-octalactone (1) in the …
Number of citations: 1 europepmc.org
O Zavyalov, D Galimzhan, K Marina - Veterinary World, 2022 - ncbi.nlm.nih.gov
… combinations 4-hexylresorcinol+ gamma-octalactone and 4-hexylresorcinol+ gamma-octalactone+ 7-… Supplementation with the combination 4-hexylresorcinol+ gamma-octalactone+ 7-…
Number of citations: 2 www.ncbi.nlm.nih.gov
V Nagarajan, R Chandiramouli - arXiv preprint arXiv:2009.14092, 2020 - arxiv.org
… In addition, the adsorption of various volatiles, namely ethyl butanoate, myrcene, (E,Z,Z)-1,3,4,8-undecatetraene and $\gamma$-octalactone aromas on Gdn-NS is explored with the …
Number of citations: 5 arxiv.org
D Deryabin, K Inchagova, E Rusakova, G Duskaev - Molecules, 2021 - mdpi.com
… gamma-octalactone and vanillin, gamma-octalactone and 3.4.5-trimethoxyphenol, while the combinations gamma-octalactone … -1.3-benzenediol, and gamma-octalactone, because all …
Number of citations: 24 www.mdpi.com
G Masson, E Guichard, N Fournier… - Journal des Sciences et …, 1997 - agris.fao.org
… methyl-gamma-octalactone sont … gamma-octalactone que les chenes pedoncules et les chenes sessiles. Ces resultats se repercutent sur les teneurs en beta-methyl-gamma-octalactone …
Number of citations: 0 agris.fao.org
GK Duskaev, OV Kvan, SG Rakhmatullin - 2020 - veterinaryworld.org
… was to assess the ability of gamma-octalactone, isolated from … The ability of gamma-octalactone to inhibit QS was evaluated … experimental Group I: BD + gamma-octalactone at a dosage …
Number of citations: 0 www.veterinaryworld.org
A Watanabe, M Imanari, M Higuchi… - Journal of food …, 2010 - Wiley Online Library
… The amounts of gamma-octalactone and gamma-nonalactone decreased linearly with … components, gamma-octalactone and gamma-nonalactone, in the headspace of Wagyu beef. …
Number of citations: 7 ift.onlinelibrary.wiley.com
SG Rakhmatullin, MY Kurilkina… - BIO Web of …, 2022 - bio-conferences.org
… The article presents the results on evaluating the effect of the gamma-octalactone … the experimental groups received the main diet plus gamma-octalactone at the following dose: group I …
Number of citations: 2 www.bio-conferences.org

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